molecular formula C26H23N3O B2443567 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-44-6

3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2443567
CAS RN: 866347-44-6
M. Wt: 393.49
InChI Key: WLRQOWATPHLHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrazoloquinolines, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline has also been shown to exhibit anti-inflammatory and anti-microbial properties. Studies have suggested that this compound may exert its anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a variety of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline. One area of research is the development of more potent analogs of this compound with improved anti-cancer activity. Another area of research is the study of the mechanism of action of this compound, which may lead to the development of new anti-cancer drugs. Finally, the potential use of this compound as an anti-inflammatory or anti-microbial agent could also be explored in future research.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline involves the reaction of 4-methylbenzylamine with 4-ethoxyphenylacetic acid to form an amide intermediate. This intermediate is then reacted with 2,3-dichloroquinoxaline in the presence of a base to form the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in scientific research. One of the main areas of research has been its anti-cancer properties. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O/c1-3-30-21-14-12-20(13-15-21)25-23-17-29(16-19-10-8-18(2)9-11-19)24-7-5-4-6-22(24)26(23)28-27-25/h4-15,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQOWATPHLHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.